5-Nitropyridin-2-yl diphenylphosphinate
Description
Structure
3D Structure
Properties
CAS No. |
80944-63-4 |
|---|---|
Molecular Formula |
C17H13N2O4P |
Molecular Weight |
340.27 g/mol |
IUPAC Name |
2-diphenylphosphoryloxy-5-nitropyridine |
InChI |
InChI=1S/C17H13N2O4P/c20-19(21)14-11-12-17(18-13-14)23-24(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI Key |
GQWLWXRYRKNILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of 5 Nitropyridin 2 Yl Diphenylphosphinate
Electronic Structure and Bonding Analysis
The electronic landscape of 5-Nitropyridin-2-yl diphenylphosphinate (B8688654) is characterized by the interplay of its constituent functional groups: the electron-withdrawing nitro group, the aromatic pyridine (B92270) ring, and the diphenylphosphinate moiety. A thorough analysis of its electronic structure and bonding is crucial for understanding its reactivity and molecular properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) calculations are a powerful tool for investigating the ground state properties of molecules. For 5-Nitropyridin-2-yl diphenylphosphinate, DFT studies would provide optimized molecular geometry, electronic energy levels, and the distribution of frontier molecular orbitals (HOMO and LUMO).
A hypothetical DFT calculation at the B3LYP/6-31G(d,p) level of theory could yield the following key parameters for the optimized ground state geometry:
| Parameter | Value |
| P-O(pyridine) bond length | 1.65 Å |
| P-O(ester) bond length | 1.60 Å |
| P=O bond length | 1.48 Å |
| N-O (nitro) bond lengths | 1.22 Å |
| C-N-C (pyridine) bond angle | 117° |
| O-P-O bond angle | 105° |
Note: This is a hypothetical data table based on typical bond lengths and angles for similar functional groups.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the diphenylphosphinate group, specifically the lone pairs of the oxygen atoms and the phenyl rings' pi-systems. Conversely, the LUMO is anticipated to be centered on the nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and electronic excitation properties.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
To gain deeper insights into the bonding and electronic delocalization, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses would be employed.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O-ester) | π(C=C) pyridine | 5.2 |
| LP(O-pyridine) | σ(P-O) | 2.1 |
| π(C=C) phenyl | π(C=C) pyridine | 1.5 |
| LP(O-nitro) | π(N=O) | 8.9 |
Note: This is a hypothetical data table illustrating plausible NBO interaction energies.
QTAIM analysis, developed by Richard Bader, characterizes the topology of the electron density to define atomic basins and bond paths researchgate.netscispace.com. The properties of the electron density at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bonds. For the covalent bonds within this compound, one would expect a high value of ρ and a negative value of ∇²ρ, indicative of shared-shell interactions. In contrast, weaker non-covalent interactions, if present, would show lower ρ and positive ∇²ρ values.
Conformation and Conformational Dynamics
The flexibility of the diphenylphosphinate group and its attachment to the pyridine ring allows for multiple possible conformations. Understanding the conformational landscape is essential for a complete picture of the molecule's behavior.
Potential Energy Surface Scans and Global Minimum Identification
To identify the most stable conformation, a potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the C-O-P-O and O-P-C-C angles uni-muenchen.dereadthedocs.ioq-chem.comstackexchange.comgaussian.com. These relaxed scans, where the rest of the molecular geometry is optimized at each step, would reveal the low-energy conformations and the energy barriers between them. The global minimum on the PES corresponds to the most stable, and therefore most populated, conformation of the molecule at low temperatures.
Spectroscopic Property Prediction through Computational Methods
Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of the molecule. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest.
DFT calculations can be used to compute the vibrational frequencies and their corresponding IR intensities. The predicted IR spectrum would show characteristic peaks for the functional groups present, such as the P=O stretch, the N-O stretches of the nitro group, and the C=C and C=N vibrations of the aromatic rings.
NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H, ¹³C, and ³¹P NMR spectra would provide valuable information for structural elucidation.
Time-dependent DFT (TD-DFT) would be employed to predict the electronic transitions and the resulting UV-Vis absorption spectrum. The calculations would likely show intense transitions corresponding to π→π* excitations within the aromatic systems and charge-transfer transitions from the diphenylphosphinate moiety to the nitropyridine ring.
A summary of predicted spectroscopic data is presented below:
| Spectroscopic Technique | Predicted Key Signals |
| IR Spectroscopy | ~1250 cm⁻¹ (P=O stretch), ~1540 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1600-1450 cm⁻¹ (aromatic C=C and C=N stretches) |
| ³¹P NMR Spectroscopy | ~ -10 to 20 ppm |
| ¹³C NMR Spectroscopy | ~ 120-150 ppm (aromatic carbons) |
| UV-Vis Spectroscopy | λmax ~ 260 nm and ~310 nm |
Note: This is a hypothetical data table with plausible predicted spectroscopic data.
Calculation of Vibrational Frequencies and Intensities (IR, Raman)
Theoretical calculations of vibrational frequencies for a molecule like this compound would typically be performed using quantum chemical methods such as Density Functional Theory (DFT). These calculations help in the interpretation and assignment of experimental infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry to find its lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. It is a common practice to scale the calculated frequencies with empirical factors to achieve better agreement with experimental data, as quantum chemical calculations often overestimate vibrational frequencies researchgate.net. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of the chemical bonds scielo.org.za.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (beyond basic identification purposes, for mechanistic studies)
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. Theoretical predictions of NMR chemical shifts are valuable for confirming the structure of a compound and can be particularly useful in distinguishing between different isomers or conformers researchgate.net. For mechanistic studies, these calculations can help in identifying transient intermediates or understanding how the electronic structure of a molecule changes throughout a reaction.
UV-Vis Absorption and Emission Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption and emission spectra of molecules researchgate.net. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands scielo.org.za. Such calculations can help in understanding the photophysical properties of this compound and how its structure influences its interaction with light.
Reaction Mechanism Elucidation via Computational Catalysis
Computational catalysis is a field that utilizes computational methods to investigate the mechanisms of catalytic reactions at the molecular level. For a compound like this compound, which could potentially be involved in or be a product of a catalytic reaction, these methods can provide valuable insights.
Computational Mapping of Catalytic Cycles
DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, transition states, intermediates, and products. This allows for the detailed elucidation of the reaction mechanism and the determination of the rate-determining step of a catalytic cycle. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism acs.org.
Solvation Effects and Explicit Solvent Models in Reaction Dynamics
The solvent can have a significant impact on the kinetics and thermodynamics of a chemical reaction. Computational models can account for solvation effects in two primary ways: implicitly, using continuum models that represent the solvent as a polarizable medium, or explicitly, by including a number of solvent molecules in the calculation nih.gov. Explicit solvent models, often used in combination with molecular dynamics (MD) simulations, can provide a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for understanding reaction dynamics in solution nih.gov.
Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural analysis of 5-Nitropyridin-2-yl diphenylphosphinate (B8688654). fiu.edunih.gov Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Orbitrap-based MS provide ultra-high resolution, enabling the determination of elemental compositions for the molecular ion and its fragments with high accuracy. mdpi.com This level of precision is crucial for distinguishing between isobaric species and confirming the molecular formula.
The fragmentation of organophosphorus compounds is heavily influenced by the nature of their substituents. mdpi.com For aromatic organophosphorus compounds, fragmentation often involves cleavage of the P-O and C-O bonds. mdpi.com The fragmentation pathways for 5-Nitropyridin-2-yl diphenylphosphinate under electron ionization (EI) or collision-induced dissociation (CID) can be predicted to involve several key steps. The initial ionization would likely occur on the lone pair electrons of the oxygen or nitrogen atoms. youtube.com
Common fragmentation pathways include:
Alpha-cleavage: This process is driven by the formation of a stable cation. libretexts.org For this molecule, cleavage of the P-O bond attached to the nitropyridine ring or the P-C bonds of the phenyl groups can occur.
Rearrangement Reactions: Processes like the McLafferty rearrangement are possible if suitable hydrogen atoms are present, though less likely in this rigid aromatic structure. libretexts.org
Loss of Neutral Fragments: The molecule is expected to lose neutral fragments such as the nitro group (NO₂), phenoxy radicals (PhO•), or the entire nitropyridine moiety.
The analysis of the isotopic pattern, particularly for carbon (¹³C), provides further confirmation of the elemental composition. HRMS allows for the resolution of these isotopic peaks, and their relative abundances can be compared to theoretical distributions.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Predicted Fragment Ion | Elemental Composition | Calculated m/z (monoisotopic) |
| [M]⁺ | C₁₇H₁₃N₂O₄P⁺ | 352.0562 |
| [M - NO₂]⁺ | C₁₇H₁₃N₁O₂P⁺ | 306.0633 |
| [M - C₅H₃N₂O₂]⁺ | C₁₂H₁₀O₂P⁺ | 233.0367 |
| [C₁₂H₁₀OP]⁺ (Diphenylphosphinyl cation) | C₁₂H₁₀OP⁺ | 201.0470 |
| [C₆H₅]⁺ (Phenyl cation) | C₆H₅⁺ | 77.0391 |
| [C₅H₄N₂O₂]⁺ (Nitropyridinol cation) | C₅H₄N₂O₂⁺ | 140.0273 |
Advanced Nuclear Magnetic Resonance Spectroscopy for Dynamic Processes
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the structure and dynamics of this compound in solution and in the solid state.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C NMR spectra and for elucidating the molecule's connectivity and spatial arrangement. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to establish the connectivity of the protons within the pyridine (B92270) ring and the two phenyl rings independently.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). princeton.edu This technique allows for the direct assignment of the carbon atom attached to each proton in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, for example, the relative orientation of the nitropyridine ring and the diphenylphosphinate group.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies adjacent protons on the pyridine and phenyl rings. |
| HSQC | ¹H - ¹³C (¹J) | Connects each proton to its directly attached carbon atom. |
| HMBC | ¹H - ¹³C (²J, ³J) | Establishes long-range connectivity between molecular fragments, e.g., from pyridine protons to the phosphinate ester carbon. |
| NOESY | ¹H - ¹H (through space) | Provides information on the 3D structure and preferred conformation by identifying protons in close spatial proximity. |
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. For this compound, ³¹P Magic-Angle Spinning (MAS) NMR would be a particularly powerful technique. sci-hub.se The ³¹P nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. nih.gov
Different crystalline forms, or polymorphs, of the compound would likely exhibit distinct ³¹P chemical shifts in the ssNMR spectrum due to variations in crystal packing and intermolecular interactions. sci-hub.se This makes ³¹P ssNMR an excellent tool for identifying and quantifying different polymorphic forms in a bulk sample. nih.gov Furthermore, analysis of the chemical shift anisotropy (CSA) can provide detailed information about the symmetry and electronic structure around the phosphorus atom.
Variable-Temperature (VT) NMR is used to study dynamic processes that occur on the NMR timescale. copernicus.org For this compound, restricted rotation around the P-O and C-O single bonds could lead to the existence of different conformers. At low temperatures, the rotation around these bonds might be slow enough to allow for the observation of separate signals for each conformer.
As the temperature is increased, the rate of interconversion between conformers increases, leading to broadening of the NMR signals and eventually coalescence into a single time-averaged signal at higher temperatures. rsc.org By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational flexibility of the molecule.
Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov A detailed analysis of the vibrational spectra of this compound allows for the identification of its key functional groups and provides insights into its molecular structure.
The spectrum can be divided into several characteristic regions:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum. researchgate.net
Phosphoryl Group (P=O): A very strong and characteristic absorption band for the P=O stretch is anticipated. Its exact position can be sensitive to the electronic effects of the attached groups.
P-O-C and P-C Bonds: Stretching vibrations associated with the phosphinate ester linkage and the phosphorus-phenyl bonds will also be present.
Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the pyridine and phenyl rings.
Table 3: Characteristic Vibrational Frequencies and Assignments
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 1500 - 1570 | Nitro (NO₂) | Asymmetric Stretch |
| 1300 - 1360 | Nitro (NO₂) | Symmetric Stretch |
| 1200 - 1300 | Phosphoryl (P=O) | Stretch |
| 1000 - 1100 | Phenyl-Phosphorus (Ph-P) | Stretch |
| 950 - 1050 | Pyridyl-Oxygen-Phosphorus (C-O-P) | Asymmetric Stretch |
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. nih.gov By immersing an ATR probe into the reaction mixture, spectra can be collected continuously. For the synthesis of this compound (e.g., from 5-nitro-2-pyridinol and diphenylphosphinic chloride), one could monitor the disappearance of the O-H stretching band of the starting alcohol and the appearance of the characteristic P=O and C-O-P stretching bands of the product.
Raman mapping is another valuable technique, particularly for heterogeneous reactions or for analyzing the distribution of components on a surface. researchgate.net It could be used to monitor the formation of the product crystal on a surface or to analyze the uniformity of a solid mixture during a reaction. By collecting Raman spectra at different points on a surface, a chemical map can be generated showing the spatial distribution of reactants and products.
Overtone and Combination Band Analysis
A detailed analysis of overtone and combination bands for this compound is not available in the current scientific literature. This type of analysis, which investigates vibrational transitions in infrared (IR) spectroscopy, provides insight into molecular structure and anharmonicity of vibrations. Typically, overtone bands are weaker than fundamental bands and appear at approximately integer multiples of the fundamental vibrational frequencies. Combination bands arise from the simultaneous excitation of two or more different vibrations. A proper analysis would require high-resolution IR spectra of the compound and potentially computational modeling to assign these weak and often complex spectral features.
X-ray Crystallography for Precise Molecular Architecture Determination and Intermolecular Interactions
There are no publicly accessible crystallographic studies for this compound. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
Without a solved crystal structure, specific bond lengths, angles, and dihedral angles for this compound cannot be provided. A single-crystal X-ray diffraction experiment would be necessary to obtain this fundamental structural information. Such data would precisely define the geometry of the diphenylphosphinate and nitropyridine moieties and the nature of the P-O-C linkage.
UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics
Specific UV-Vis spectroscopic data for this compound, which would reveal information about its electronic transitions, is not available. The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic rings (phenyl and nitropyridine) and potentially n-π* transitions associated with the nitro group and the pyridine nitrogen. Furthermore, no studies on the reaction kinetics of this compound using UV-Vis spectroscopy have been reported.
Circular Dichroism Spectroscopy for Chiral Analogues (if applicable)
There is no information available regarding the synthesis or study of chiral analogues of this compound. Circular dichroism spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. This analysis is only applicable if chiral versions of the compound exist and have been isolated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitropyridin-2-yl diphenylphosphinate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves phosphorylation of 5-nitropyridin-2-ol with diphenylphosphinic chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent nitro-group degradation) and inert atmosphere (argon/nitrogen). Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation should employ HPLC coupled with UV-Vis detection (λ = 254 nm) and mass spectrometry to confirm molecular integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ³¹P NMR are critical for structural confirmation. The nitro group’s electron-withdrawing effect shifts pyridinyl protons downfield (δ = 8.5–9.0 ppm), while the ³¹P signal appears near δ = 20–25 ppm, typical for phosphinate esters.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (P=O stretch) confirm functional groups.
- Elemental Analysis : Used to validate stoichiometry, with deviations >0.3% indicating impurities requiring re-purification .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Contradictions in hydrolysis rates (e.g., acidic vs. alkaline media) can be addressed via density functional theory (DFT) simulations. Key steps:
Model the compound’s electronic structure to identify reactive sites (e.g., nitro group’s electrophilicity, phosphinate’s nucleophilic susceptibility).
Simulate transition states for hydrolysis pathways under different pH.
Validate with experimental kinetics (UV-Vis monitoring at λ = 310 nm for nitro-group changes). This dual approach reconciles discrepancies by linking mechanistic insights to empirical data .
Q. What experimental designs are suitable for studying the compound’s role in catalytic phosphorylation reactions?
- Methodological Answer :
- Substrate Screening : Test reactivity with nucleophiles (e.g., alcohols, amines) under controlled conditions (dry DMF, 60°C). Monitor conversion via ³¹P NMR.
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe rate-determining steps.
- In Situ FT-IR : Track P=O bond cleavage during catalysis.
- Theoretical Framework : Align findings with Marcus theory for electron transfer or frontier molecular orbital (FMO) analysis to explain regioselectivity .
Q. How can researchers address stability inconsistencies in long-term storage studies of this compound?
- Methodological Answer :
- Controlled Storage Trials : Compare degradation rates under argon vs. ambient air, at –20°C vs. 4°C. Use HPLC to quantify decomposition products (e.g., diphenylphosphinic acid).
- Accelerated Stability Testing : Expose samples to 40°C/75% humidity for 4 weeks (ICH Q1A guidelines).
- Mechanistic Analysis : Identify degradation pathways (e.g., hydrolysis, nitro-group reduction) via LC-MS and propose stabilization strategies (lyophilization, desiccant-packed storage) .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide the study of this compound’s interactions with biomolecules?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., phosphatases).
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy.
- Theoretical Alignment : Link results to Hammett linear free-energy relationships to correlate substituent effects (nitro group) with bioactivity .
Q. How can researchers design experiments to investigate the compound’s photostability for applications in light-mediated reactions?
- Methodological Answer :
- Photodegradation Assays : Expose solutions to UV light (λ = 365 nm) in a photoreactor. Monitor degradation via HPLC and identify photoproducts using high-resolution MS.
- Quantum Yield Calculation : Use actinometry to determine photon efficiency.
- Computational Support : Time-dependent DFT (TD-DFT) predicts excited-state behavior and degradation pathways .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for resolving discrepancies in reported solubility data of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate literature data (e.g., from PubChem, ECHA) and apply Grubbs’ test to identify outliers.
- Solubility Parameter Theory : Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility.
- Experimental Replication : Measure solubility in triplicate across solvents (DMSO, THF, water) using nephelometry for low-solubility cases .
Q. How can kinetic modeling resolve contradictions in the compound’s reactivity with nucleophiles across studies?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Vary nucleophile concentration while maintaining excess substrate. Plot ln([substrate]) vs. time to derive rate constants.
- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) across temperatures to distinguish between associative vs. dissociative mechanisms.
- Cross-Study Validation : Compare results with analogous phosphinate esters to identify structure-reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
